Acetamide, N-(3,4-dihydro-2,4-dimethyl-3-methylene-6-quinoxalinyl)-
Description
Acetamide, N-(3,4-dihydro-2,4-dimethyl-3-methylene-6-quinoxalinyl)-, is a quinoxaline-derived acetamide characterized by a bicyclic quinoxaline core substituted with methyl, methylene, and dihydro groups. The quinoxaline moiety is a nitrogen-containing heterocycle known for its electron-deficient properties, which influence reactivity and binding interactions. Synthesis of such compounds typically involves coupling acetamide derivatives with functionalized quinoxaline precursors under reflux conditions, often using catalysts like triethylamine in acetonitrile .
Properties
CAS No. |
61149-71-1 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(2,4-dimethyl-3-methylidenequinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C13H15N3O/c1-8-9(2)16(4)13-7-11(15-10(3)17)5-6-12(13)14-8/h5-7H,2H2,1,3-4H3,(H,15,17) |
InChI Key |
XWMUKMDPPOYLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C)N(C1=C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydroquinoxaline Skeleton
The dihydroquinoxaline moiety is typically constructed via cyclocondensation of 1,2-diamines with α-keto esters or α-diketones. For example, reacting 1,2-diaminobenzene derivatives with acetylacetone under acidic conditions yields 2,4-dimethyl-3-methylene-3,4-dihydroquinoxaline intermediates. Key modifications include:
-
Methylene Introduction : Dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic palladium to install the exocyclic double bond.
-
Regioselective Substitution : Electron-withdrawing groups at the 6-position direct subsequent nucleophilic attacks, critical for acetamide installation.
Substituent Optimization
Methyl groups at the 2- and 4-positions are introduced via alkylation of the quinoxaline nitrogen atoms. For instance, treatment with methyl iodide in the presence of a base like potassium carbonate achieves N-methylation. The 3-methylene group is stabilized through conjugation with the aromatic system, as evidenced by NMR shifts near δ 150 ppm.
Acetamide Installation Strategies
Direct N-Alkylation of Quinoxaline Amines
Primary or secondary amines on the quinoxaline ring react with acetylating agents to form acetamides. A representative protocol involves:
-
Amine Generation : Reduction of nitro groups or hydrolysis of nitriles to yield free amines.
-
Acetylation : Treatment with acetyl chloride or acetic anhydride in dichloromethane, catalyzed by triethylamine.
For N-(3,4-dihydro-2,4-dimethyl-3-methylene-6-quinoxalinyl)acetamide , the 6-position amine is acetylated selectively due to steric and electronic effects from the adjacent methyl groups.
Table 1: Reaction Conditions for Acetamide Formation
Suzuki-Miyaura Coupling for Complex Acetamides
Palladium-catalyzed cross-coupling installs aryl or heteroaryl groups onto the quinoxaline core prior to acetylation. For example:
-
Borylation : Treating 6-bromoquinoxaline with bis(pinacolato)diboron generates a boronic ester intermediate.
-
Coupling : Reacting with acetamide-containing aryl halides under Pd(PPh) catalysis.
Mechanistic Insights and Challenges
Steric Hindrance Mitigation
The 2,4-dimethyl groups create steric bulk, necessitating optimized reaction conditions:
Regioselectivity Control
Density functional theory (DFT) calculations reveal that the 3-methylene group electronically deactivates the 5- and 7-positions, favoring functionalization at the 6-position.
Scalability and Industrial Applications
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic acetylation steps, achieving throughputs of >100 g/hr with 90% purity.
Green Chemistry Approaches
-
Solvent-Free Acetylation : Ball-milling quinoxaline amines with acetic anhydride reduces waste.
-
Biocatalysis : Lipases (e.g., Candida antarctica) catalyze enantioselective amidation under mild conditions.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoxaline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoxaline derivatives with hydrogenated rings.
Substitution: Quinoxaline derivatives with substituted functional groups.
Scientific Research Applications
N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinoxaline-Based Acetamides
Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a from ) share the quinoxaline core but differ in substituents. For instance, 4a features a 2,3-diphenylquinoxaline group and a chlorophenyl-pyrimidinyl thioether side chain, resulting in a higher molecular weight (MW ≈ 600 g/mol) and melting point (230–232°C) compared to the target compound.
Table 1: Key Differences in Quinoxaline Derivatives
Thiadiazole and Thiazolidinone Derivatives
Methazolamide () and its metabolites, such as MSG and MCG, are thiadiazole-based acetamides. These compounds act as carbonic anhydrase inhibitors, leveraging the thiadiazole ring’s electron-withdrawing properties. In contrast, the quinoxaline core in the target compound may exhibit weaker enzyme inhibition due to reduced electronegativity but could offer improved selectivity for non-canonical targets .
Thiazolidinone acetamides () incorporate a 4-oxothiazolidin-3-yl group, which introduces a lactam ring capable of hydrogen bonding.
Benzothiazole Acetamides
The benzothiazole derivatives in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) feature a trifluoromethyl group, which enhances lipophilicity and bioavailability. The target compound’s methyl/methylene substituents are less electron-withdrawing, suggesting differences in membrane permeability and pharmacokinetics. Benzothiazoles are also associated with kinase inhibition, whereas quinoxalines may prioritize nucleic acid intercalation or redox modulation .
Biological Activity
Acetamide, N-(3,4-dihydro-2,4-dimethyl-3-methylene-6-quinoxalinyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.
- Chemical Formula : C₁₅H₁₈N₂
- Molecular Weight : 234.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining amines with carbonyl compounds under acidic or basic conditions.
- Cyclization Reactions : Formation of the quinoxaline ring through cyclization of substituted phenyl derivatives.
Antimicrobial Activity
Research indicates that derivatives of quinoxaline exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The biological activity is often attributed to the ability of the compound to interfere with bacterial cell wall synthesis and disrupt metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoxaline Derivative A | S. aureus | 32 µg/mL |
| Quinoxaline Derivative B | E. coli | 64 µg/mL |
Anticancer Activity
Quinoxaline derivatives have also been evaluated for their anticancer properties. A study conducted by Smith et al. (2021) demonstrated that acetamide derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Cholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Recent findings suggest that acetamide derivatives can act as effective inhibitors.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Acetamide Derivative C | 10 | 25 |
| Acetamide Derivative D | 5 | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A comparative study published in the Journal of Medicinal Chemistry highlighted the efficacy of various quinoxaline derivatives against resistant strains of bacteria. The study concluded that modifications to the acetamide structure significantly enhanced antimicrobial activity.
- Anticancer Mechanism Exploration : Research by Johnson et al. (2022) detailed the mechanism by which acetamide derivatives induce apoptosis in cancer cells. The study utilized flow cytometry and Western blotting techniques to elucidate the pathways involved.
- Neuroprotective Effects : A review article discussed the potential neuroprotective effects of quinoxaline derivatives, suggesting their role in modulating cholinergic activity could benefit patients with Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Acetamide, N-(3,4-dihydro-2,4-dimethyl-3-methylene-6-quinoxalinyl)-, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized quinoxaline precursors. Key steps include alkylation or acylation reactions under mild temperatures (20–40°C) in solvents like dichloromethane or toluene. Catalysts such as triethylamine or palladium-based systems may enhance coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Optimization requires adjusting solvent polarity, stoichiometry of reactants, and reaction time to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetamide moiety (δ ~2.0 ppm for CH₃ in ¹H NMR) and the quinoxalinyl backbone (aromatic protons δ 6.8–8.2 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and methylene/methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing spectral data with computational simulations (e.g., DFT) improves assignment accuracy .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Stability studies should test degradation under thermal stress (40–60°C), hydrolytic conditions (pH 3–10), and oxidative environments (H₂O₂). High-performance liquid chromatography (HPLC) monitors purity over time, while differential scanning calorimetry (DSC) evaluates thermal decomposition. Lyophilization or inert-atmosphere storage (argon) may enhance shelf life .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interaction with tetrodotoxin-sensitive sodium channels, and what in vitro models are appropriate?
- Methodological Answer : Use patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons to measure sodium current inhibition. Pre-incubate cells with the compound (1–100 µM) and compare with tetrodotoxin (TTX) controls. Complementary fluorescence-based assays (e.g., FLIPR) using HEK293 cells expressing NaV1.7 channels can validate target engagement. Dose-response curves and Schild analysis determine potency (IC₅₀) and mechanism (competitive/non-competitive) .
Q. What computational strategies predict the compound’s pharmacokinetics and toxicity profile?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to model binding to cytochrome P450 enzymes (CYP3A4, CYP2D6) for metabolic stability predictions. Quantitative Structure-Activity Relationship (QSAR) models estimate logP (lipophilicity) and bioavailability. Toxicity screening via ProTox-II or ADMETLab2.0 predicts hepatotoxicity and mutagenicity. Molecular dynamics simulations (GROMACS) assess binding stability to off-target proteins .
Q. How can contradictions in reported biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Re-evaluate assay conditions: cell line variability (e.g., CHO vs. HEK293), buffer composition (divalent cations affect ion channels), and compound purity (HPLC-verified). Normalize data using positive controls (e.g., TTX for sodium channels). Meta-analysis of raw datasets (via platforms like PubChem BioAssay) identifies outliers. Reproducibility studies under standardized protocols (e.g., NIH Rigor Guidelines) are critical .
Q. What structural modifications enhance the compound’s activity while maintaining selectivity for its target?
- Methodological Answer : Introduce substituents at the 2,4-dimethyl or 3-methylene positions to modulate steric and electronic effects. For example:
- Electron-withdrawing groups (e.g., -CF₃) may enhance binding affinity to sodium channels.
- Polar groups (e.g., -OH, -NH₂) improve solubility but require balance with membrane permeability.
- Isosteric replacements (e.g., quinoxaline → quinazoline) retain scaffold geometry while altering metabolic stability.
Validate modifications using SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models (e.g., rodent neuropathic pain assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
